molecular formula C23H20N2O4 B2440575 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide CAS No. 922107-71-9

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide

Cat. No. B2440575
CAS RN: 922107-71-9
M. Wt: 388.423
InChI Key: AWCRVHSCBWNRPO-UHFFFAOYSA-N
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Description

“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide” is a compound with the molecular formula C22H17IN2O3 . It is a derivative of dibenzo[b,f][1,4]oxazepine . Certain compounds and salts of this formula are selective inhibitors of the Dopamine D2 receptor .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a dibenzo[b,f][1,4]oxazepine core structure . The compound also contains an ethyl group, a methoxy group, and an iodobenzamide group .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : The synthesis of methoxydibenzo[b,f]oxepines, closely related to the compound , involves mild reaction conditions and utilizes sodium azide for introducing new substitutions. This methodology provides access to novel derivatives which could have potential applications in medicinal chemistry due to their structural similarity to medicinally important scaffolds. The optimized structures and docking simulations suggest their potential as tubulin polymerization inhibitors, hinting at possible anticancer applications (Krawczyk et al., 2016).

  • Solid-State Conformation : Research on the solid-state conformation of dibenzo[b,f]heteroepin drugs provides insights into the structural parameters that could be critical for the interaction of such compounds at receptor sites. Understanding these parameters is essential for designing drugs with enhanced efficacy and reduced side effects (Bandoli & Nicolini, 1982).

Potential Applications

  • Antimicrobial Activity : Some dibenzo[b,f][1,4]oxazepin derivatives have shown antimicrobial activity, suggesting their potential use in developing new antibacterial and antifungal agents. This opens up avenues for research into novel therapeutics for treating microbial infections (Desai et al., 2013).

  • Fungicidal Properties : The design and synthesis of novel dibenzo[e][1,2]oxazepin-4(1H)-one analogues demonstrate moderate to high fungicidal activities against various phytopathogenic fungi. These findings suggest the potential application of such compounds in crop protection, offering an alternative to traditional fungicides (Yang et al., 2017).

Mechanism of Action

This compound is a selective inhibitor of the Dopamine D2 receptor . This suggests that it may have potential applications in the treatment of disorders related to this receptor, such as central nervous system disorders .

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-3-25-19-6-4-5-7-21(19)29-20-13-10-16(14-18(20)23(25)27)24-22(26)15-8-11-17(28-2)12-9-15/h4-14H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCRVHSCBWNRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide

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